dibenzo[b,f]oxepin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[b][1]benzoxepin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLFHWVTWVHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for Dibenzo B,f Oxepin 3 Amine and Its Analogues
Established Synthetic Routes to the Dibenzo[b,f]oxepine Core
The construction of the central oxepine ring fused between two benzene (B151609) rings can be achieved through several strategic bond formations.
Intramolecular SNAr reactions represent a powerful method for the synthesis of the dibenzo[b,f]oxepine core. mdpi.com This approach typically involves a stilbene (B7821643) precursor bearing a hydroxyl group and a suitably positioned leaving group on the aromatic rings. A notable example involves the cyclization of 2-hydroxy-2′,4′-dinitrostilbenes. sorbonne-universite.fr In this synthesis, the presence of two strongly electron-withdrawing nitro groups on one of the rings facilitates the nucleophilic attack by the hydroxyl group on the second ring, leading to the substitution of one of the nitro groups and subsequent ring closure. nih.gov This method is highly efficient, with reported yields ranging from 88% to as high as 95%. nih.govmdpi.com The use of sodium azide (B81097) has been shown to increase the reaction yield by approximately 50%. nih.gov
A two-step reaction sequence beginning with a Knoevenagel condensation followed by an Ullmann ether formation provides another route to the dibenzo[b,f]oxepine scaffold. mdpi.comresearchgate.net The proposed mechanism starts with the Knoevenagel condensation to form an intermediate, which then undergoes intramolecular cyclization via Ullmann ether formation to yield the final tricyclic product. nih.govmdpi.com This sequence has been reported to produce dibenzo[b,f]oxepine with a high yield of 92%. mdpi.com A related and efficient approach is a cascade reaction that combines a nucleophilic aromatic substitution (SNAr) with a Knoevenagel condensation. doi.org
The intramolecular McMurry reaction offers a direct method for constructing the dibenzo[b,f]oxepine framework from diaryl ether precursors. researchgate.net This reductive coupling reaction utilizes dialdehydes, specifically 2,2'-oxybis(benzaldehyde) derivatives, which are treated with a low-valent titanium reagent, typically generated from TiCl₄ and a reducing agent like zinc (Zn). mdpi.commdpi.com The reaction proceeds through the dimerization of ketyl radicals to form a metallopinacol intermediate, which then deoxygenates to create the central double bond of the oxepine ring. mdpi.com This strategy has been successfully applied to synthesize various dibenzo[b,f]oxepin derivatives with reported yields in the range of 53–55%. mdpi.commdpi.comnih.gov The diaryl ether starting materials can be efficiently prepared via microwave-assisted SNAr reaction between salicylaldehydes and fluorobenzaldehydes. mdpi.comnih.gov
Modern synthetic chemistry has increasingly relied on transition-metal catalysis to forge complex molecular architectures, and the synthesis of dibenzo[b,f]oxepines is no exception. acs.org
Ni(0)-Catalyzed Reactions : A nickel-catalyzed reductive-Heck reaction has been developed for the regioselective synthesis of the related dibenzo[b,e]oxepine isomers. nih.govacs.org This method employs 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives and achieves high to excellent yields (74–94%) under mild conditions. acs.orgnih.gov The reaction demonstrates a broad substrate scope and tolerance for various functional groups. acs.org
Sonogashira Reaction : The Sonogashira cross-coupling reaction is a key step in multi-step syntheses of dibenzo[b,f]oxepine precursors. wikipedia.org It is typically used to install an alkyne moiety onto a biaryl ether framework. sorbonne-universite.fr For instance, a 2-formylphenyl ether can be subjected to a Sonogashira coupling with an alkyne, and the resulting product can then undergo an iron(III) chloride-catalyzed alkyne-aldehyde metathesis to form the dibenzo[b,f]oxepine ring. sorbonne-universite.frresearchgate.net Other palladium-catalyzed reactions, such as sequential Heck reactions followed by etherification, are also utilized. mdpi.combeilstein-journals.org
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. A notable one-pot method for preparing substituted dibenzo[b,f]oxepines operates under transition-metal-free conditions. researchgate.netnih.govacs.org This cascade process involves an initial intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation. acs.org The reaction between a substituted phenol (B47542) and a 2-fluorobenzaldehyde (B47322) derivative in the presence of a base like cesium carbonate (Cs₂CO₃) can afford the desired dibenzo[b,f]oxepine products in moderate to good yields, with some reaching up to 80%. acs.org
Table 1: Summary of Established Synthetic Routes for the Dibenzo[b,f]oxepine Core
| Synthetic Method | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|
| Intramolecular SNAr | 2-Hydroxy-2′,4′-dinitrostilbenes, base | 88–95% | nih.govmdpi.com |
| Knoevenagel Condensation / Ullmann Ether Formation | Two-step process involving Knoevenagel and then Ullmann cyclization | 92% | mdpi.com |
| McMurry Reaction | Diaryl ether dialdehydes, TiCl₄, Zn, THF | 53–55% | mdpi.commdpi.com |
| One-Pot SNAr / Knoevenagel Condensation | Phenol derivative, 2-fluorobenzaldehyde derivative, Cs₂CO₃, DMF | Up to 80% | acs.org |
| Ni(0)-Catalyzed Reductive-Heck (for Dibenzo[b,e]oxepine) | Ni(0) catalyst, substituted 1-bromo-2-((2-ethynylphenoxy)methyl)benzene | 74–94% | acs.orgnih.gov |
Targeted Synthesis of Dibenzo[b,f]oxepin-3-amine
The synthesis of the specific analogue, this compound, can be strategically accomplished from a nitro-substituted precursor. The amine functional group is commonly introduced into aromatic systems via the reduction of a nitro group.
The synthetic pathway commences with the formation of 3-nitrodibenzo[b,f]oxepine. This can be efficiently achieved using the intramolecular SNAr reaction of a 2-hydroxy-4'-nitrostilbene derivative, a method demonstrated to be effective for introducing substituents at this position. sorbonne-universite.fr
Following the successful synthesis of the nitro-containing core, the final step is the reduction of the nitro group to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be carried out under various conditions. A widely used and effective method is catalytic hydrogenation, which involves treating the nitro compound with hydrogen gas (H₂) in the presence of a palladium on charcoal (Pd/C) catalyst. nih.gov This reaction is typically clean and high-yielding, providing direct access to the target molecule, this compound. Computational studies have indicated that the this compound scaffold adopts a non-planar, basket-like conformation. nih.gov
Table 2: Proposed Synthesis for this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | Intramolecular SNAr | 2-Hydroxy-4'-nitrostilbene derivative | Base (e.g., K₂CO₃) | 3-Nitrodibenzo[b,f]oxepine | sorbonne-universite.fr |
| 2 | Nitro Group Reduction | 3-Nitrodibenzo[b,f]oxepine | H₂, Pd/C | This compound | nih.gov |
Reductive Amination Strategies (e.g., Reduction of Nitrodibenzo[b,f]oxepines)
A prevalent and effective method for synthesizing this compound is through the reduction of a nitro group at the C-3 position. The precursor, 3-nitrodibenzo[b,f]oxepine, is typically synthesized via an intramolecular SNAr reaction of a 2-hydroxy-2',4'-dinitrostilbene derivative. sorbonne-universite.fr This cyclization is often facilitated by sodium azide, which, although not always required, significantly improves the yield. sorbonne-universite.fr
Once the nitrated scaffold is obtained, the reduction of the nitro group to a primary amine is a key step. A common and selective method involves the use of zinc (Zn) powder in acetic acid. mdpi.comnih.govresearchgate.net This approach is favored because it selectively reduces the nitro group without affecting other reducible functionalities that may be present on the dibenzo[b,f]oxepine core, such as the double bond in the oxepine ring. mdpi.comresearchgate.net For instance, while catalytic hydrogenation with hydrazine (B178648) and palladium on carbon reduces both the nitro group and the C10-C11 double bond, the Zn/acetic acid system preserves the double bond, yielding the desired amine. mdpi.com
This strategy has been successfully applied to a variety of substituted nitrodibenzo[b,f]oxepines to produce the corresponding amino derivatives. nih.govresearchgate.net
Table 1: Reductive Amination of Nitrodibenzo[b,f]oxepine Derivatives
| Starting Material (Nitro Derivative) | Product (Amino Derivative) | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrodibenzo[b,f]oxepine | This compound | Zn, Acetic Acid | 59% | nih.gov |
| Methoxy-3-nitrodibenzo[b,f]oxepines | Methoxy-dibenzo[b,f]oxepin-3-amines | Zn, Acetic Acid | - | mdpi.comresearchgate.net |
Direct Amination Approaches
Direct amination strategies, which would involve the direct installation of an amino group onto the unsubstituted dibenzo[b,f]oxepine ring, are not widely reported in the reviewed literature. The synthesis of this compound predominantly relies on the functional group interconversion of precursors, most notably the reduction of nitrodibenzo[b,f]oxepines as detailed previously. The synthetic focus is on building the core ring system with a suitable functional group, like a nitro group, already in place for subsequent conversion to the amine.
Synthesis of this compound Derivatives and Analogues
The this compound scaffold serves as a versatile building block for creating a wide array of derivatives through functionalization of the aromatic rings or the amine group itself.
Introduction of Methoxy (B1213986), Nitro, and Acetoxy Substituents
Substituents such as methoxy, nitro, and acetoxy groups are typically introduced into the dibenzo[b,f]oxepine framework at the precursor stage, prior to the formation of the amine.
Nitro and Methoxy Groups: The synthesis often begins with the condensation of appropriately substituted 2-hydroxyaldehydes and 2,4-dinitrotoluene. nih.gov This allows for the incorporation of methoxy groups at various positions on the resulting stilbene skeleton. nih.gov Subsequent cyclization via an intramolecular SNAr reaction yields the corresponding methoxy- and nitro-substituted dibenzo[b,f]oxepines. nih.gov For example, compounds like 6-methoxy-3-nitrodibenzo[b,f]oxepine (B11502704) and 7-methoxy-3-nitrodibenzo[b,f]oxepine are prepared in this manner before the nitro group is reduced to an amine. nih.gov
Acetoxy Group: An acetoxy group can be introduced by protecting a hydroxyl substituent. nih.gov In one reported synthesis, a nitrodibenzo[b,f]oxepine bearing a hydroxyl group was treated with acetic anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid. nih.gov This reaction yielded the acetoxy derivative, which could then undergo reduction of the nitro group to form the corresponding acetoxy-substituted this compound. nih.gov
Azo Bond Functionalization for Photoswitchable Analogues
The primary amine of this compound is a key functional handle for creating photoswitchable analogues through the formation of an azo bond (–N=N–). These azo-dibenzo[b,f]oxepine derivatives can undergo reversible E/Z isomerization upon irradiation with light, making them of interest for applications in photopharmacology. mdpi.comnih.gov
One method involves reacting the amine derivatives of dibenzo[b,f]oxepine with nitrosobenzenes. mdpi.comnih.gov For instance, a series of (E)-1-(4-fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazenes were synthesized by reacting various methoxy-dibenzo[b,f]oxepin-3-amines with 1-fluoro-4-nitrosobenzene (B3262125), which was generated in situ from the oxidation of 4-fluoroaniline. mdpi.comnih.gov
Another approach is the coupling of this compound derivatives with acid chlorides of azobenzene (B91143) compounds. mdpi.commdpi.com This creates amide-linked hybrids containing both the dibenzo[b,f]oxepine backbone and a photoswitchable azobenzene unit. mdpi.com The synthesis of symmetrical azo compounds, such as 1,2-bis(dibenzo[b,f]oxepin-3-yl)diazene, has also been achieved, providing a method to construct an azo-dibenzo[b,f]oxepine skeleton. nih.gov
Halogenation Strategies (e.g., Fluorination)
Halogenation, particularly fluorination, is a common strategy to tune the electronic and pharmacokinetic properties of the resulting molecules. The introduction of fluorine is often accomplished by using fluorinated building blocks rather than by direct halogenation of the dibenzo[b,f]oxepine core.
As mentioned in the previous section, fluorinated azo-dibenzo[b,f]oxepines are synthesized by coupling this compound with fluorinated partners. mdpi.comnih.gov The use of reagents like 1-fluoro-4-nitrosobenzene or fluoro-substituted diphenyldiazenes introduces the fluorine atom as part of the azo-coupling reaction. mdpi.commdpi.com The presence of fluorine atoms can shift the absorption bands of the azo compounds, which is advantageous for creating molecular photoswitches that can be activated by specific wavelengths of light, including those that are not harmful to biological systems. nih.govmdpi.com
Incorporation of Biphenyl (B1667301) and Other Extended Linker Moieties
To explore structure-activity relationships further, extended molecular architectures have been synthesized by attaching biphenyl and other linker moieties to the dibenzo[b,f]oxepine scaffold. Research has shown that connecting a biphenyl substituent with an expanded linker to the dibenzo[b,f]oxepine core is a feasible synthetic endeavor. mdpi.com
A series of compounds were synthesized consisting of a dibenzo[b,f]oxepine core and a 4,4′-diethoxy-1,1′-biphenyl group, connected via a methyl linker derived from an appropriate aldehyde. mdpi.comresearchgate.net This demonstrates a method for constructing more complex derivatives containing the dibenzo[b,f]oxepine skeleton linked to other significant chemical entities. mdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-Nitrodibenzo[b,f]oxepine |
| 2-Hydroxy-2',4'-dinitrostilbene |
| 6-Methoxythis compound |
| 7-Methoxythis compound |
| 8-Methoxythis compound |
| 9-Methoxythis compound |
| 7,8-Dimethoxythis compound |
| 6-Methoxy-3-nitrodibenzo[b,f]oxepine |
| 7-Methoxy-3-nitrodibenzo[b,f]oxepine |
| Acetoxy-dibenzo[b,f]oxepin-3-amine |
| Acetoxy-3-nitrodibenzo[b,f]oxepine |
| (E)-1-(4-Fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazene |
| 1-Fluoro-4-nitrosobenzene |
| 4-Fluoroaniline |
| 1,2-Bis(dibenzo[b,f]oxepin-3-yl)diazene |
| 4,4′-Diethoxy-1,1′-biphenyl |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
The precise determination of the three-dimensional structure and electronic properties of dibenzo[b,f]oxepin-3-amine and its analogues is accomplished through the application of various sophisticated spectroscopic methods. nih.gov Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly pivotal in providing detailed insights into the molecular framework, substituent effects, and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For dibenzo[b,f]oxepin derivatives, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm identity, ascertain purity, and investigate dynamic processes such as isomerization. mdpi.comnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of dibenzo[b,f]oxepin derivatives. azooptics.comuobasrah.edu.iq The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons. azooptics.com
In the ¹H NMR spectra of dibenzo[b,f]oxepine derivatives, signals for the aromatic protons typically appear in the downfield region (approximately 6.5-8.0 ppm), with their specific shifts and multiplicities depending on the substitution pattern. mdpi.com The two vinylic protons of the central seven-membered ring often appear as a distinct AB spin system, characterized by a large geminal coupling constant. mdpi.com For example, in a methoxy-substituted azo derivative of dibenzo[b,f]oxepine, these protons (H10 and H11) resonate as doublets around 6.6-6.8 ppm with a coupling constant of approximately 11.5 Hz. mdpi.com
The ¹³C NMR spectra provide information on all unique carbon atoms in the molecule. azooptics.com The chemical shifts in the ¹³C NMR spectra of dibenzo[b,f]oxepine derivatives span a wide range, with aromatic and vinylic carbons resonating between approximately 100 and 165 ppm. mdpi.com The interpretation of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, which help establish correlations between protons and carbons. mdpi.com
Table 1: Representative ¹H NMR Data for an (E)-Azo-Dibenzo[b,f]oxepine Derivative mdpi.com Data recorded in DMSO-d₆ at 500 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| NH | 10.57 | s |
| H4 | 7.79 | d, J = 1.5 |
| H2 | 7.66 | dd, J = 8.5 |
| H1 | 7.27 | d |
| H7, H8 | 7.12–7.08 | m |
| H9 | 6.83 | dd, J = 6.5, 3.0 |
| H10 | 6.78 | d, J = 11.5 (AB system) |
| H11 | 6.72 | d, J = 11.5 (AB system) |
| OCH₃ | 3.87 | s |
Substituent-Induced Chemical Shift (SCS) analysis is a powerful method used to probe the electronic interactions within a molecular system upon the introduction of various functional groups. nih.govmdpi.com The SCS for a particular carbon atom is defined as the difference in its chemical shift in the substituted compound compared to the parent, unsubstituted compound (SCSi = δi(RX) − δi(HX)). nih.govmdpi.com This method provides a clearer picture of the changes in electron density induced by a substituent. nih.gov
In the study of methoxy-substituted 3-nitrodibenzo[b,f]oxepines, SCS analysis of the ¹³C NMR data revealed significant electronic effects. nih.govmdpi.com For instance, the introduction of a methoxy (B1213986) group was found to cause the most substantial chemical shift change at the ortho- and para-positions relative to its point of attachment, indicating strong electronic donation to the aromatic ring. mdpi.com This technique is well-established for investigating electronic interactions even without a direct, simple relationship between chemical shifts and electron density at a given nucleus. mdpi.comresearchgate.net
Table 2: Substituent-Induced Chemical Shifts (SCS) in Methoxy-Substituted 3-Nitrodibenzo[b,f]oxepine nih.govmdpi.com SCS values calculated relative to the parent 3-nitrodibenzo[b,f]oxepine.
| Substituent Position | Affected Carbon | SCS (ppm) |
| 7-Methoxy | C6 | -14.31 |
| 7-Methoxy | C8 | -13.89 |
| 8-Methoxy | C7 | -17.44 |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds, including derivatives of this compound. biophysics.orgmdpi.com The ¹⁹F nucleus has 100% natural abundance and a wide range of chemical shifts, making it an excellent probe for studying molecular structure and environment. biophysics.org
In the context of dibenzo[b,f]oxepine research, ¹⁹F NMR is used to characterize newly synthesized fluorinated analogues and to quantify dynamic processes like the E/Z isomerization of attached azo-photoswitches. nih.govpromovendi.pl By irradiating a sample with light of different wavelengths and measuring the corresponding ¹⁹F NMR spectra, researchers can determine the wavelength that yields the highest proportion of a specific isomer (e.g., the Z isomer). nih.gov This provides a direct measurement of the composition of photostationary states, which is crucial for the development of light-controllable molecular systems. nih.gov The high sensitivity of ¹⁹F NMR allows for rapid screening and quantitative monitoring of reactions involving fluorinated species, often without the need for deuterated solvents. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iqubbcluj.ro For dibenzo[b,f]oxepine derivatives, this technique is particularly valuable for characterizing the electronic properties associated with the conjugated π-system and for monitoring photochemical reactions like isomerization. researchgate.netnih.gov
The UV-Vis spectra of dibenzo[b,f]oxepine derivatives containing chromophores like azo groups are characterized by distinct absorption bands corresponding to n→π* (non-bonding to anti-bonding pi) and π→π* (bonding pi to anti-bonding pi) electronic transitions. mdpi.comubbcluj.ro
The π→π* transitions are typically of high intensity and occur at shorter wavelengths (in the UV range), while the n→π* transitions are of lower intensity and appear at longer wavelengths (in the visible range). mdpi.comuomustansiriyah.edu.iq In studies of azo-dibenzo[b,f]oxepine photoswitches, the examination of UV-Vis spectra allows for the determination of the absorption maxima for these transitions. nih.gov For instance, the π→π* transitions for a series of trans-azo derivatives were observed between 371 nm and 446 nm. nih.gov
A key goal in the design of photopharmacological agents is the ability to control isomerization with visible light. This requires a clear separation of the n→π* absorption bands of the E and Z isomers from the π→π* band. mdpi.comnih.gov Research has shown that for certain dibenzo[b,f]oxepine derivatives, particularly those with an azo bond in the meta position, the n→π* bands for both geometric isomers are distinctly visible and separated from the main π→π* band. mdpi.comnih.govresearchgate.net The introduction of fluorine atoms into the azo moiety can further aid this separation and induce a bathochromic (red) shift of the absorption bands. promovendi.pl
Photochemical Isomerization Monitoring (E/Z configurations)
The light-induced isomerization of azo-dibenzo[b,f]oxepine derivatives between their E (trans) and Z (cis) configurations is a key area of research, particularly for their potential applications in photopharmacology. nih.govnih.govnih.govmdpi.com This process is typically monitored using UV-Vis and NMR spectroscopy. nih.govmdpi.com
The transition from the more thermodynamically stable E isomer to the less stable Z isomer is associated with significant changes in the molecule's geometry and polarity. nih.govmdpi.com In dimethyl sulfoxide (B87167) (DMSO), the UV-Vis spectra of the trans isomers of several azo-dibenzo[b,f]oxepines show characteristic π-π* transition bands at specific wavelengths. nih.govmdpi.com For instance, upon irradiation with light, such as at 365 nm, the absorption pattern of the compound shifts, indicating the formation of the Z isomer. mdpi.com
Researchers have found that for some derivatives, it is challenging to isolate the pure Z isomer because it can thermally relax back to the E form within hours. mdpi.com Therefore, UV-Vis spectra generated at various wavelengths are crucial for determining the optimal conditions for photoconversion between the isomers, even if they don't reveal the precise ratio of the photoisomers due to overlapping absorbance spectra. mdpi.com To overcome this, 1H NMR spectroscopy is employed to more clearly distinguish and quantify the E/Z isomeric content. mdpi.com
The efficiency of E-to-Z photoisomerization can be influenced by the wavelength of light used. nih.gov Studies have shown that for certain fluorinated dibenzo[b,f]oxepine derivatives, the best results for E to Z transition were achieved at wavelengths of 390 nm and 400 nm. nih.gov The introduction of fluorine atoms into the azo-dibenzo[b,f]oxepine structure can help to separate the n→π* absorption bands of the E and Z stereoisomers in the visible part of the UV-Vis spectrum, allowing for selective analysis and activation of each isomer. nih.govmdpi.com
The photochemical switching properties are crucial for developing compounds that can be controlled by light, a concept with significant potential in targeted therapies. nih.govnih.govmdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of newly synthesized dibenzo[b,f]oxepine derivatives. nih.govacs.org Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which is essential for differentiating between compounds with the same nominal mass but different elemental compositions. spectroscopyonline.com
In the synthesis and characterization of various dibenzo[b,f]oxepine derivatives, HRMS has been consistently used to verify the elemental composition of the target molecules. nih.govacs.orgmdpi.com For example, in the study of (E)-1-(4-fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazenes, the structures of all synthesized compounds were confirmed through analysis of their high-resolution nuclear magnetic resonance (NMR) spectra and HRMS data. researchgate.netmdpi.com
The following table provides examples of calculated and found masses for specific dibenzo[b,f]oxepine derivatives, demonstrating the accuracy of HRMS in their structural elucidation.
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| 4f | C₂₈H₂₁N₃O₃ | 447.15774 | 447.15764 | mdpi.com |
| 4g | C₂₈H₂₀FN₃O₃ | 465.14832 | 465.14824 | nih.gov |
| 4h | C₂₈H₁₉F₂N₃O₃ | 483.13890 | 483.13864 | mdpi.com |
| 3a | C₃₈H₄₁N₂O₂ | 557.3168 | 557.3176 | acs.org |
| 5a | C₄₀H₄₅N₂O₂ | 585.3481 | 585.3488 | acs.org |
This high level of accuracy provides a high degree of confidence in the assigned chemical structures, which is a fundamental requirement in the development of new chemical entities. spectroscopyonline.com
Molecular Geometry and Conformation
The biological activity and physicochemical properties of dibenzo[b,f]oxepine derivatives are intrinsically linked to their three-dimensional structure. This subsection explores the key conformational features of this heterocyclic system.
Non-Planar Characteristics of the Dibenzo[b,f]oxepine System
The dibenzo[b,f]oxepine scaffold is inherently non-planar. nih.govmdpi.commdpi.com This non-planarity is a defining feature of the seven-membered oxepin (B1234782) ring fused to two benzene (B151609) rings. nih.govthieme-connect.com Computational calculations, such as those using Density Functional Theory (DFT), have consistently shown that the ground-state structure of dibenzo[b,f]oxepine is not flat. mdpi.com In its ground state (S₀), the 8π-electron cyclic system of the central oxepin ring adopts a folded or saddle-shaped conformation to avoid the antiaromatic character it would possess in a planar arrangement. mdpi.comscispace.com This non-planar geometry is a common feature for many 8π-electron cyclic molecules. scispace.com
Basket Conformation and Dihedral Angle Analysis
The non-planar structure of the dibenzo[b,f]oxepine system is often described as a "basket" conformation. nih.govmdpi.commdpi.com This conformation is characterized by the specific spatial arrangement of the two benzene rings relative to each other. The degree of this folding is quantified by the dihedral angles between the planes of the aromatic rings.
Calculations have shown that the dihedral angles between the aromatic rings connected by the oxygen atom and the double bond in dibenzo[b,f]oxepines are in the range of approximately 64.9° to 68.8°. mdpi.comibb.waw.pl For a specific derivative, dibenzo[b,f]oxepine 1f, the two dihedral angles were calculated to be 64.9° and 65.9°. nih.govmdpi.com This significant deviation from a planar structure has implications for the reactivity and intermolecular interactions of these molecules. nih.govmdpi.com For instance, the non-planar nature of the this compound scaffold is thought to influence the yield of diazotization reactions by affecting the accessibility of the amino group. nih.govmdpi.com
Stereochemical Aspects of Derivatives (e.g., E/Z Isomerism in Azo Compounds)
The introduction of substituents, particularly those capable of stereoisomerism, adds another layer of complexity to the structural analysis of dibenzo[b,f]oxepine derivatives. A prime example is the E/Z isomerism observed in azo-dibenzo[b,f]oxepine compounds. nih.govnih.govnih.govmdpi.com The azo group (-N=N-) can exist in two distinct geometric configurations: the E (trans) isomer, where the substituents are on opposite sides of the double bond, and the Z (cis) isomer, where they are on the same side.
This isomerism is of significant interest because the two isomers can have different biological activities and can be interconverted using light, a property that is the foundation of photopharmacology. nih.govnih.govnih.gov The E isomer is generally the more thermodynamically stable form. nih.govmdpi.com The geometry of the E and Z isomers of azo-dibenzo[b,f]oxepine derivatives has been analyzed using DFT calculations. nih.govmdpi.comresearchgate.net For instance, in fluoro-substituted azobenzene (B91143) derivatives connected to a dibenzo[b,f]oxepine core, the planar geometry of the E-azobenzene is largely maintained, with dihedral angles around the C-N=N-C bond being close to 180°. mdpi.com
The ability to control the stereochemistry of these derivatives through external stimuli like light opens up possibilities for designing "smart" molecules with switchable properties. nih.govnih.govmdpi.com
Conformational Energy Analysis of Isomeric Forms
Understanding the relative energies of different conformations and isomers is crucial for predicting their stability and behavior. Computational methods, such as DFT, are employed to calculate the energies of the E and Z isomers of azo-dibenzo[b,f]oxepine derivatives. nih.govnih.gov
Studies have shown that the Self-Consistent Field (SCF) energy for the E isomers is consistently higher than that for the corresponding Z isomers. nih.gov For a series of fluoro-substituted azo-dibenzo[b,f]oxepine amides, the energy difference between the E and Z isomers was found to be in the range of 44.13 to 64.71 kJ/mol. nih.gov Interestingly, it was observed that the nature of the substituent on the dibenzo[b,f]oxepine ring did not significantly affect the energy difference between the corresponding E/Z isomers. nih.gov
The following table presents the calculated energy differences between the E and Z isomers for several dibenzo[b,f]oxepine derivatives.
| Compound Pair | Energy Difference (kJ/mol) | Reference |
| 4b (E/Z) | 57.65 | nih.gov |
| 4f (E/Z) | 58.40 | nih.gov |
| 4c (E/Z) | 47.50 | nih.gov |
| 4g (E/Z) | 47.68 | nih.gov |
| 5a (E/Z) | 56.21 | nih.gov |
| 5e (E/Z) | 56.08 | nih.gov |
| 5b (E/Z) | 58.49 | nih.gov |
| 5f (E/Z) | 58.39 | nih.gov |
| 5c (E/Z) | 62.09 | nih.gov |
| 5g (E/Z) | 64.71 | nih.gov |
| 5d (E/Z) | 44.58 | nih.gov |
| 5h (E/Z) | 47.06 | nih.gov |
These energy calculations are vital for understanding the thermodynamics of the E/Z isomerization process and for designing photoswitches with desired properties. nih.govmdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the dibenzo[b,f]oxepin-3-amine scaffold. These methods are used to predict molecular geometry, analyze electronic structure, and determine energetic properties, which are crucial for rational drug design.
Density Functional Theory (DFT) is a primary method for investigating the geometry and conformational landscape of dibenzo[b,f]oxepine derivatives. nih.gov Calculations have consistently shown that the central seven-membered ring of the dibenzo[b,f]oxepine scaffold is not planar. mdpi.comnih.govmdpi.com Instead, it adopts a non-planar, boat-like or "basket" conformation. mdpi.comnih.govmdpi.com
This non-planar structure is a key feature of the molecule. The dihedral angles between the two benzene (B151609) rings, which are connected by an oxygen atom and a carbon-carbon double bond, are calculated to be in the range of 64.9° to 68.8°. nih.govmdpi.com This specific three-dimensional shape is critical for its biological activity and how it interacts with target proteins. DFT calculations are also employed to analyze the geometry of different isomers, such as the E and Z configurations that can arise when an azo group is introduced to the scaffold. mdpi.comresearchgate.net For instance, in a study on azo-dibenzo[b,f]oxepines, additional calculations confirmed that the this compound scaffold was not planar. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For dibenzo[b,f]oxepine derivatives, a common and reliable combination is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(2d,p). mdpi.commdpi.commdpi.com
The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.net The 6-311++G(2d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens, which are important for describing non-covalent interactions and anions, and polarization functions (2d,p) on heavy atoms and hydrogens, which allow for more flexibility in describing the shape of molecular orbitals. mdpi.comuni-rostock.de This level of theory has been successfully used to optimize the 3D structures of this compound derivatives for subsequent docking studies. mdpi.com
Table 1: Common Functionals and Basis Sets in DFT Studies of Dibenzo[b,f]oxepine Derivatives
| Component | Type | Example(s) | Purpose |
| Functional | Hybrid | B3LYP | Approximates the exchange-correlation energy in DFT, balancing accuracy and computational cost. researchgate.net |
| Basis Set | Pople-style | 6-311++G(2d,p) | A flexible set of mathematical functions used to build molecular orbitals, including diffuse and polarization functions for improved accuracy. mdpi.comuni-rostock.de |
| Basis Set | Pople-style | 6-31G(d,p) | A smaller double-zeta basis set with polarization functions, often used for initial geometry optimizations. uni-rostock.de |
To accurately model the behavior of this compound in a biological environment, it is crucial to account for the effects of the solvent, which is typically water. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model for this purpose. mdpi.commdpi.com
PCM models the solvent as a continuous dielectric medium rather than individual solvent molecules. youtube.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. youtube.com This approach has been used in studies of dibenzo[b,f]oxepine derivatives to simulate the effects of solvents like DMSO and to calculate their properties in solution, providing a more realistic prediction of their structure and energetics. mdpi.commdpi.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.
For derivatives of dibenzo[b,f]oxepine, particularly those designed as photoswitches (e.g., containing an azo group), HOMO-LUMO analysis is critical. mdpi.comresearchgate.net DFT calculations are used to determine the energies of these orbitals for different isomers (E/Z). mdpi.comresearchgate.netmdpi.com This analysis helps in predicting the electronic transitions and the potential for photoisomerization, which is the basis for their application in photopharmacology. mdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited. researchgate.net
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| E-isomer | -5.8 | -2.2 | 3.6 |
| Z-isomer | -5.7 | -2.4 | 3.3 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While DFT provides insights into static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of the dibenzo[b,f]oxepine scaffold and the stability of its complexes with biological targets.
For related compounds like dibenzoxepinones, MD simulations have been performed for up to 50 nanoseconds. researchgate.netnih.gov These simulations aimed to confirm the stability of the binding conformation of the most promising compounds when docked into a protein target. researchgate.netnih.gov Such studies are crucial for validating the results of molecular docking and ensuring that the predicted binding mode is stable and maintained over a biologically relevant timescale.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. nih.govmdpi.com
A primary target investigated for dibenzo[b,f]oxepine derivatives is tubulin, a protein crucial for cell division, making it a key target in cancer therapy. mdpi.commdpi.com Docking studies have modeled the interaction between various dibenzo[b,f]oxepine derivatives and the colchicine-binding site of α,β-tubulin. nih.govmdpi.commdpi.com These studies help to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Software like AutoDock Vina is commonly used for these calculations, providing insights that guide the synthesis of new derivatives with improved potency. mdpi.com
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Computational methodologies, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the structure-activity relationships (SAR) of this compound derivatives, especially in the context of their potential as microtubule inhibitors. mdpi.comnih.gov These studies have focused on understanding how specific structural modifications influence the binding affinity and interaction with biological targets like tubulin.
A key aspect of the dibenzo[b,f]oxepine scaffold is its non-planar, basket-like conformation, which has been confirmed by DFT calculations. mdpi.com This three-dimensional structure is a critical determinant of how these molecules fit into the binding pockets of proteins. Computational studies have analyzed the geometry of various derivatives, including those with different substituents on the aromatic rings. nih.govmdpi.com
A significant area of investigation has been the development of photoswitchable azo-dibenzo[b,f]oxepine derivatives. mdpi.commdpi.com Theoretical calculations have been crucial in understanding the E/Z isomerization of the azo bond, a process that can be controlled by light and dramatically alters the molecule's shape and, consequently, its biological activity. nih.gov It is often observed that the Z-isomer of molecules targeting the colchicine (B1669291) binding site of tubulin is significantly more potent than the E-isomer, a phenomenon attributed to its spatial structure more closely mimicking that of the natural ligand, colchicine. mdpi.com
Molecular docking simulations have been employed to predict the binding modes of this compound derivatives within the colchicine binding site of tubulin. These studies have revealed that the interactions can involve different parts of the molecule depending on the isomer and substituents. For instance, in some azo-derivatives, the Z-isomers tend to form complexes primarily through the dibenzo[b,f]oxepine moiety, while the E-isomers may interact more via the azo-switch part. nih.gov
The following interactive table summarizes the predicted binding poses and key interactions of selected dibenzo[b,f]oxepine derivatives with the active residues of the colchicine binding site on tubulin, as determined by molecular docking studies.
| Compound | Predicted Binding Pose and Interactions | Type of Interaction | Active Residues |
| 4cZ | Hydrogen Bonds, Halogen Bond | Hydrogen Bonds, Halogen Bond | Gly144, Lys253, Gln11 |
| 4dE | Hydrogen Bonds, Halogen Bond | Hydrogen Bonds, Halogen Bond | Asn249, Lys254, Cys241 |
| 4hE | Hydrogen Bonds, π–interaction, Halogen Bond | Hydrogen Bonds, π–interaction, Halogen Bond | Asn101, Lys254 |
| 5bE | Hydrogen Bonds, Halogen Bond | Hydrogen Bonds, Halogen Bond | Asn101, Lys254, Lys352, Thr202 |
| 5fE | Hydrogen Bonds, Halogen Bond | Hydrogen Bonds, Halogen Bond | Ala101, Lys254, Lys352, Thr202 |
Data sourced from a study on dibenzo[b,f]oxepine combined with fluoroazobenzenes. The binding poses were predicted using AutoDock Vina. nih.gov
These computational findings are invaluable for the rational design of new, more potent, and selective dibenzo[b,f]oxepine-based therapeutic agents. By predicting how structural changes will affect biological activity, these theoretical approaches can guide synthetic efforts and accelerate the discovery of novel drug candidates. mdpi.com
Mechanistic Insights into Chemical Reactions and Biological Processes from Theoretical Studies
Theoretical studies have not only been applied to understanding SAR but also to elucidating the mechanisms of chemical reactions involved in the synthesis of the dibenzo[b,f]oxepine scaffold and the biological processes through which these compounds exert their effects.
In the realm of synthetic chemistry, DFT calculations have been used to validate experimentally proposed reaction mechanisms. For instance, the mechanism of a nickel-catalyzed reductive-Heck reaction to form dibenzo[b,e]oxepines, a related scaffold, has been investigated using DFT, providing a theoretical foundation for the observed regio- and stereoselectivity. nih.govresearchgate.net Similarly, the proposed mechanism for the synthesis of dibenzo[b,f]oxepines via Knoevenagel condensation followed by Ullmann ether formation has been explored, offering insights into the cascade process. nih.gov Another synthetic route, the McMurry reaction, is believed to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals, a mechanism that is also subject to theoretical investigation. nih.gov
From a biological perspective, theoretical studies have provided a deeper understanding of the interaction between dibenzo[b,f]oxepine derivatives and their protein targets. As mentioned, these compounds, particularly those with a Z-stilbene-like motif, are being investigated as microtubule inhibitors that bind to the colchicine site of tubulin. mdpi.com Theoretical models have shown that the binding energy of some of these derivatives in the complex with tubulin is lower than that of colchicine itself, suggesting a strong interaction. nih.gov These models can pinpoint the key amino acid residues involved in the binding, which often include hydrophobic interactions and hydrogen bonding. nih.gov
The concept of photopharmacology, where the activity of a drug is controlled by light, is a particularly exciting application for azo-dibenzo[b,f]oxepine derivatives. nih.gov Theoretical studies are crucial for understanding the underlying mechanism of this photoswitching. Calculations of the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) for the E and Z isomers help to determine the HOMO-LUMO gap and predict the photophysical properties of these molecules. mdpi.com The energetic difference between the more stable E-isomer and the less stable Z-isomer can also be calculated, providing insight into the thermodynamics of the isomerization process. nih.gov This knowledge is vital for designing photoswitches that can be efficiently and reversibly activated by specific wavelengths of light, allowing for spatio-temporal control of their biological activity.
Molecular Mechanism of Action and Biological Target Interactions
Interactions with Tubulin and Microtubule Dynamics
Derivatives of dibenzo[b,f]oxepine have been identified as potent microtubule-targeting agents (MTAs), which interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. nih.govmdpi.com Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play crucial roles in cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov By disrupting microtubule function, these agents can arrest the cell cycle and induce apoptosis, making them valuable candidates for cancer chemotherapy. nih.gov
The primary binding site for dibenzo[b,f]oxepine derivatives on the tubulin heterodimer is the colchicine (B1669291) binding site. nih.govnih.govmdpi.comresearchgate.net This site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. mdpi.com The dibenzo[b,f]oxepine structure contains a (Z)-stilbene motif, which is structurally analogous to compounds like combretastatin (B1194345) A-4, a known potent inhibitor that also binds to the colchicine site. mdpi.commdpi.com
Molecular docking studies have confirmed that dibenzo[b,f]oxepine derivatives, including dibenzo[b,f]oxepin-3-amine, fit into this pocket. nih.govnih.gov The interaction is stabilized by hydrophobic interactions and, in some cases, hydrogen bonds with amino acid residues within the site. nih.govmdpi.comresearchgate.net The non-planar, basket-like conformation of the dibenzo[b,f]oxepine scaffold is thought to be a key feature for its potent interaction with this site. nih.gov Computational models suggest that these compounds adopt a binding mode similar to that of colchicine itself. nih.gov The binding affinity can be significant, with some derivatives showing estimated binding free energies that are comparable to or even more favorable than colchicine. nih.gov
Binding Affinities of Dibenzo[b,f]oxepine Derivatives to the Tubulin Colchicine Site
Estimated binding free energies from molecular docking studies for various dibenzo[b,f]oxepine derivatives compared to control compounds.
| Compound | Estimated Binding Free Energy (kcal/mol) |
|---|---|
| Dibenzo[b,f]oxepine Derivative (2a) | -10.0 |
| Dibenzo[b,f]oxepine Derivative (2f) | -10.4 |
| Azo-dibenzo[b,f]oxepine Derivative (7b) | -9.6 |
| Azo-dibenzo[b,f]oxepine Derivative (9e) | -9.2 |
| Azo-dibenzo[b,f]oxepine Derivative (9f) | -9.1 |
| Colchicine (Control) | -8.8 |
| Combretastatin A-4 (Control) | -7.62 |
Data sourced from multiple computational studies. nih.govnih.gov
By binding to the colchicine site on tubulin, dibenzo[b,f]oxepine derivatives inhibit the polymerization of αβ-tubulin heterodimers into microtubules. nih.govmdpi.com This action disrupts the dynamic instability of microtubules, which is critical for their function. nih.gov The binding of these agents prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice. This leads to the depolymerization of existing microtubules and prevents the formation of new ones. nih.govresearchgate.net The disruption of microtubule dynamics ultimately halts the cell cycle, typically at the G2/M phase, leading to mitotic arrest and subsequent programmed cell death (apoptosis). nih.gov
The theoretical inhibition of tubulin polymerization by dibenzo[b,f]oxepine derivatives has been confirmed in cellular models. nih.gov Immunofluorescence analyses in cancer cell lines, such as the human colon cancer cell line HCT116, have demonstrated the disruptive effects of these compounds on the microtubular cytoskeleton. nih.govresearchgate.net Treatment with cytotoxic dibenzo[b,f]oxepine derivatives leads to a significant disorganization and depolymerization of the cytoplasmic microtubule network. nih.gov This confirms that the cytotoxic activity of these compounds is directly related to their ability to function as tubulin-targeting agents. nih.gov
Exploration of Other Receptor-Level Interactions (based on related dibenzo[b,f]oxepine scaffolds)
Beyond their effects on tubulin, compounds featuring the dibenzo[b,f]oxepine scaffold have been investigated for their interactions with other significant biological targets, particularly neurotransmitter receptors. This activity is central to their potential use as antipsychotic and antidepressant agents. nih.govmdpi.com
The dibenzo[b,f]oxepine scaffold has been identified as a promising framework for developing ligands with high affinity for dopamine (B1211576) receptors, especially the D4 subtype. nih.govmdpi.com Certain synthetic derivatives of dibenz[b,f]oxepine have shown the highest dopamine D4 receptor activity among tested compounds, with some being twice as active as the atypical antipsychotic drug clozapine (B1669256) in blocking this receptor. nih.govmdpi.com For instance, 10-(1-methyl-4-piperidinyl)dibenz[b,f]oxepin demonstrated twice the binding activity to the dopamine D4 receptor as clozapine. nih.gov This high affinity and selectivity suggest that the dibenzo[b,f]oxepine core can serve as a template for novel antipsychotic agents. nih.gov
Dopamine Receptor Binding Affinities for Dibenzo[b,f]oxepine Analogues
A comparison of the binding affinities (Ki, nM) of dibenzo[b,f]oxepine analogues and clozapine for dopamine D2-like receptors.
| Compound | Dopamine D2L (Ki, nM) | Dopamine D4 (Ki, nM) |
|---|---|---|
| 10-(1-Methyl-4-piperidinyl)dibenz[b,f]oxepin | 120 | 10 |
| 10-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)dibenz[b,f]oxepin | 130 | 24 |
| 10-[1,2,3,6-Tetrahydro-1-(2-propenyl)-4-pyridinyl]dibenz[b,f]oxepin | 230 | 27 |
| Clozapine (Control) | 120 | 21 |
Data adapted from binding studies on clozapine analogues. nih.gov
In addition to dopamine receptors, dibenzo[b,f]oxepine derivatives have been evaluated for their binding affinities to various serotonin (B10506) (5-HT) receptors. nih.gov Studies have shown that certain analogues possess high affinity for the 5-HT2A and 5-HT2C receptors. nih.govmdpi.comnih.gov For example, 10-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)dibenz[b,f]oxepin displayed a high affinity for both 5-HT2A and 5-HT2C receptors, with Ki values of 11 nM and 20 nM, respectively. nih.gov A multitarget profile that includes both dopamine and serotonin receptors is a characteristic of many atypical antipsychotic drugs and may contribute to a broader efficacy and improved side-effect profile. nih.gov The ability of the dibenzo[b,f]oxepine scaffold to interact with these receptors underscores its versatility and potential for developing treatments for complex neuropsychiatric disorders. nih.gov
Serotonin Receptor Binding Affinities for Dibenzo[b,f]oxepine Analogues
A comparison of the binding affinities (Ki, nM) of dibenzo[b,f]oxepine analogues and clozapine for serotonin receptors.
| Compound | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |
|---|---|---|
| 10-(1-Methyl-4-piperidinyl)dibenz[b,f]oxepin | 31 | 18 |
| 10-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)dibenz[b,f]oxepin | 11 | 20 |
| 10-[1,2,3,6-Tetrahydro-1-(2-propenyl)-4-pyridinyl]dibenz[b,f]oxepin | 16 | 20 |
| Clozapine (Control) | 12 | 15 |
Data adapted from binding studies on clozapine analogues. nih.gov
Norepinephrine (B1679862) Transporter Modulation
Derivatives of the dibenzo[b,f]oxepine scaffold have been investigated for their ability to modulate the norepinephrine transporter (NET). A series of cis-fused 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives were synthesized and evaluated for their in vitro affinities for NET. nih.govnih.govresearchgate.net These compounds were developed to combine norepinephrine reuptake inhibition with antagonism of serotonin receptors. nih.gov The evaluation of these derivatives demonstrated that modifications to the dibenzo[b,f]oxepine core could produce significant affinity for the norepinephrine transporter, a key mechanism in the regulation of neurotransmitter levels. nih.govnih.gov
| Compound Derivative Class | Target | Reported Activity |
|---|---|---|
| Tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives | Norepinephrine Transporter (NET) | Evaluated for in vitro affinity nih.govnih.gov |
Histamine (B1213489) H1 Receptor Binding Analysis
While direct binding analysis for this compound at the histamine H1 receptor is not extensively detailed in the reviewed literature, the binding of structurally similar tricyclic compounds provides significant insight. Doxepin (B10761459), a dibenzo[b,e]oxepine derivative, is a potent H1 receptor antagonist. nih.gov Structural studies of the human histamine H1 receptor in complex with doxepin reveal the key interactions necessary for binding. nih.gov The amine moiety of the ligand forms a critical salt bridge with a highly conserved aspartate residue (Asp107) in the binding pocket. nih.gov The tricyclic ring system is situated deep within a hydrophobic pocket formed by helices III, V, and VI. nih.gov This established binding mode for a similar tricyclic scaffold suggests that this compound would likely engage the H1 receptor through analogous interactions: an anchor point provided by the amine group and stabilization through hydrophobic interactions of the dibenzo[b,f]oxepine core.
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase)
Based on a review of available scientific literature, specific studies focusing on the inhibitory activity of this compound against the enzyme butyrylcholinesterase have not been prominently reported. While various novel carbamates and other compounds have been designed and evaluated as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase, the dibenzo[b,f]oxepine scaffold is not a central feature of these reported inhibitors. mdpi.com
Angiotensin II Receptor Antagonism
The dibenzo[b,f]oxepine framework has been identified as a scaffold for developing antagonists of the Angiotensin II (AII) receptor. nih.govmdpi.com Angiotensin II receptor blockers (ARBs) function by binding to AII receptors, which in turn prevents angiotensin II itself from binding and exerting its physiological effects, such as vasoconstriction. nih.gov A dibenzo[b,f]oxepine-based compound has been noted as an example of an AII receptor antagonist, indicating its potential to regulate blood pressure and electrolyte balance. nih.gov
Photopharmacological Applications at the Molecular Level
Photopharmacology leverages light to control the activity of a drug, offering the potential for high spatiotemporal precision. The dibenzo[b,f]oxepine scaffold is well-suited for the design of photoswitchable molecules. mdpi.com
Design Principles for Photoswitchable Dibenzo[b,f]oxepine-3-amine Derivatives
The primary design principle for creating photoswitchable dibenzo[b,f]oxepine derivatives involves the synthesis of hybrid molecules that covalently link the dibenzo[b,f]oxepine core to a photochromic molecular switch. mdpi.com The most common photoswitch incorporated is an azobenzene (B91143) moiety, which can undergo reversible isomerization between its trans (E) and cis (Z) geometric isomers upon irradiation with light of specific wavelengths. nih.govnih.gov
Light-Controlled Modulation of Ligand-Target Binding Affinity
The therapeutic potential of photoswitchable dibenzo[b,f]oxepine derivatives lies in the ability to control their interaction with a biological target using light. The light-induced isomerization from the thermodynamically stable E form to the less stable Z form results in a significant change in the molecule's geometry and polarity. nih.gov This structural transformation directly modulates the ligand's binding affinity for its target protein.
For example, one isomer may fit perfectly into the binding site of a target, such as the colchicine binding site on tubulin, and exert a potent inhibitory effect. mdpi.com Upon irradiation, it converts to the other isomer, whose altered shape prevents it from binding effectively, thereby "switching off" its biological activity. mdpi.com Modeling studies have shown that photoswitchable dibenzo[b,f]oxepine-azobenzene hybrids can interact with the colchicine binding site via the dibenzo[b,f]oxepine moiety, the azo switch, or both simultaneously. mdpi.com The ability to reversibly switch between a high-affinity (active) state and a low-affinity (inactive) state with light provides a powerful tool for precise therapeutic intervention. mdpi.comnih.gov
| Isomer | Inducing Wavelength | Relative Stability | Binding Affinity State |
|---|---|---|---|
| E (trans) | Visible Light (e.g., >500 nm) or Thermal Relaxation | More Stable | Typically designed to be the "off" or low-affinity state |
| Z (cis) | UV/Violet Light (e.g., ~400 nm) | Less Stable | Typically designed to be the "on" or high-affinity state |
Molecular Switching Mechanisms and Kinetic Analysis of Isomerization
The capacity of certain dibenzo[b,f]oxepine derivatives to function as molecular switches is a key area of research, particularly for applications in photopharmacology. This functionality is typically introduced by incorporating a photoswitchable moiety, such as an azobenzene group, into the dibenzo[b,f]oxepine scaffold. The underlying mechanism involves the reversible isomerization of these molecules between two distinct geometric states, most commonly the E (trans) and Z (cis) isomers, which can be triggered by light of specific wavelengths.
Research has focused on synthesizing hybrids of dibenzo[b,f]oxepine derivatives containing an azo bond, which can act as photochromic molecular switches. nih.gov These molecules can change their structure and, consequently, their biological activity upon irradiation. The light-induced isomerization from the thermodynamically more stable E form to the less stable Z form leads to significant changes in the molecule's geometry and polarity. nih.gov This reversible process allows for the spatiotemporal control of their biological effects.
Computational studies using Density Functional Theory (DFT) have been employed to analyze the geometry and energy of the E and Z isomers. nih.gov These calculations help in understanding the energetics of the isomerization process. For instance, studies on fluoroazobenzene derivatives linked to a dibenzo[b,f]oxepine core revealed that the SCF energy for the E isomers was consistently greater than that for the Z isomers, with the energy difference (Δ total energy) between corresponding E/Z isomers being influenced by the substitution pattern. nih.gov It was noted that compounds with fluorine atoms in the ortho-position to the azo bond showed lower internal energy values, suggesting an easier transition between the two isomeric forms. nih.govmdpi.com
The kinetics of photoisomerization are a critical aspect of these molecular switches. The transition between states can be monitored using techniques like UV-VIS and NMR spectroscopy. nih.gov For example, the photoisomerization of various azo-dibenzo[b,f]oxepine derivatives has been shown to be controllable with visible light. nih.gov In one study, the kinetics of the transition from the Z to the E isomer were observed over time upon irradiation at 390 nm for one set of compounds and 535 nm for another. nih.gov
The efficiency of the E→Z isomerization can be quantified by monitoring the change in the isomer population over time. For a series of fluorinated dibenzo[b,f]oxepine derivatives with azo bonds, the percentage of the Z isomer was measured after irradiation at various wavelengths. The maximum transitions from E to Z were observed when using violet light for derivatives with a fluorine substituent in the para position. nih.gov After 9 hours of irradiation, a slight decrease in the amount of the Z isomer was observed in some derivatives, indicating a slow thermal relaxation back to the more stable E form or photochemical degradation. nih.gov
Below are data tables summarizing the computational energy analysis and photoisomerization kinetics for selected azo-dibenzo[b,f]oxepine derivatives.
Table 1: Calculated Energy Differences Between E/Z Isomers of Selected Azo-Dibenzo[b,f]oxepine Derivatives nih.gov Calculations performed using DFT B3LYP/6-31G with the PCM model for DMSO solvent.*
| Compound | Substituent on Azo Ring | Δ Total Energy (E - Z) (kJ/mol) |
| 4b | 4-F | 57.65 |
| 4c | 3-F | 47.50 |
| 4f | 4-F | 58.40 |
| 4g | 3-F | 47.68 |
| 5a | 2-F | 56.21 |
| 5b | 4-F | 58.49 |
| 5c | 3-F | 62.09 |
| 5d | 2,6-diF | 44.58 |
| 5e | 2-F | 56.08 |
| 5f | 4-F | 58.39 |
| 5g | 3-F | 64.71 |
| 5h | 2,6-diF | 47.06 |
Table 2: Kinetic Analysis of Z→E Isomerization for Compound 9e in DMSO nih.gov Compound 9e contains two types of photoswitchable units: dibenzo[b,f]oxepine-azo (A) and azostilbene (B). The table shows the percentage of the Z isomer over time upon irradiation at 535 nm.
| Time (hours) | % Z Isomer (Unit A) | % Z Isomer (Unit B) |
| 0 | 52.49 | 75.17 |
| 1 | 51.52 | 73.12 |
| 2 | 50.84 | 72.03 |
| 3 | 50.11 | 70.98 |
| 4 | 49.87 | 70.11 |
| 5 | 49.55 | 69.54 |
| 6 | 49.12 | 68.88 |
| 7 | 48.91 | 68.12 |
| 8 | 48.65 | 67.74 |
| 9 | 48.47 | 67.30 |
Advanced Analytical Methodologies in Dibenzo B,f Oxepin 3 Amine Research Beyond Basic Identification
High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of dibenzo[b,f]oxepin-3-amine and related compounds. Its versatility allows for the determination of purity, the separation of complex mixtures, and the precise quantification of the target analyte.
The purity of this compound is a critical quality attribute, as impurities can arise during synthesis or degradation. ijpsr.com HPLC methods, particularly when coupled with UV absorption diode array and fluorescence detection, provide a robust platform for identifying and quantifying these impurities. nih.gov Optimized HPLC methods can separate the main compound from by-products, intermediates, and degradation products, ensuring the quality and safety of the substance. ijpsr.com The development of such methods often involves the use of silica-based reversed-phase columns, which are effective for separating a wide range of compounds. nih.gov
A significant challenge in the analysis of chiral molecules like this compound is the separation of enantiomers. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the definitive method for this purpose. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose, have demonstrated broad applicability in resolving the enantiomers of various amines. mdpi.comepa.gov The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. orientjchem.org The choice of mobile phase, often a mixture of alcohols and an amine modifier like diethylamine, is crucial for achieving optimal separation and reducing peak tailing. orientjchem.org
For non-chromophoric amines or when enhanced sensitivity is required, pre-column derivatization can be employed. orientjchem.org This involves reacting the amine with a labeling agent to form a derivative that is more easily detectable. This approach can be particularly useful for quantifying trace amounts of an undesired enantiomer.
The quantification of this compound in various matrices is achieved by developing validated HPLC methods. These methods demonstrate linearity, with correlation coefficients for calibration curves typically exceeding 0.99. nih.gov The accuracy of the method is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.gov For complex samples, the standard addition method may be used to compensate for matrix effects. nih.gov
Interactive Data Table: HPLC Method Parameters for Chiral Amine Separation
| Parameter | Description | Typical Values/Conditions |
| Column | Chiral Stationary Phase (CSP) | Chiralpak® IC, Chiralcel® OD-H |
| Mobile Phase | Mixture of solvents | Methanol/Ethanol/Diethylamine (e.g., 1:1:0.1 v/v/v) orientjchem.org |
| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min orientjchem.org |
| Detection | Method of detecting the analyte as it elutes | UV at a specific wavelength (e.g., 340 nm after derivatization) orientjchem.org |
| Temperature | Column temperature during separation | Ambient or controlled (e.g., 25°C) nih.gov |
| Resolution (Rs) | A measure of the separation between two peaks | >1.5 for baseline separation orientjchem.org |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used for the definitive structural confirmation of this compound and for elucidating its fragmentation pathways. wikipedia.org This method involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. wikipedia.org
In an MS/MS experiment, the this compound molecule is first ionized, and the resulting molecular ion (or a protonated molecule, [M+H]⁺) is selected in the first mass analyzer (MS1). wikipedia.org This selected ion is then directed into a collision cell, where it collides with an inert gas, such as argon. This process, known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD), imparts internal energy to the ion, causing it to break apart into smaller fragment ions. nih.govnih.gov The second mass analyzer (MS2) then separates these fragment ions, generating a product ion spectrum. wikipedia.org
The fragmentation pattern is a unique fingerprint of the molecule's structure. For amines, a characteristic fragmentation is α-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This process results in the formation of a stable, nitrogen-containing cation. libretexts.org The presence of the dibenzo[b,f]oxepine core will also lead to characteristic fragmentation patterns, reflecting the stable tricyclic ring system. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can be a useful initial indicator for the presence of the amine group. libretexts.org
Different fragmentation techniques can provide complementary structural information. While CID is the most common method, other techniques like electron capture dissociation (ECD) and ultraviolet photodissociation (UVPD) can be employed. nih.govnih.gov These methods can induce different fragmentation pathways, revealing additional structural details that might not be observed with CID alone. nih.gov For instance, electron-based fragmentation methods can be particularly useful in preserving labile modifications on a molecule. nih.gov
High-resolution mass spectrometry (HRMS), often coupled with MS/MS in instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers, provides highly accurate mass measurements of both precursor and product ions. wikipedia.org This accuracy allows for the determination of the elemental composition of the ions, which is invaluable for confirming the identity of this compound and for distinguishing it from isobaric impurities.
Interactive Data Table: Common Fragmentation Terminology in MS/MS
| Term | Symbol | Description |
| Precursor Ion | M⁺ or [M+H]⁺ | The ion selected in the first stage of MS/MS for fragmentation. uni-saarland.de |
| Product Ion | - | An ion formed by the fragmentation of a precursor ion. |
| Collision-Induced Dissociation | CID | A technique to fragment ions by colliding them with a neutral gas. nih.gov |
| α-Cleavage | - | A characteristic fragmentation of amines and alcohols involving the breaking of a C-C bond adjacent to the heteroatom. libretexts.org |
| Neutral Loss | - | The loss of an uncharged molecule (e.g., H₂O, NH₃) from the precursor ion. nih.gov |
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Novel Dibenzo[b,f]oxepin-3-amine Analogues with Enhanced Molecular Functions
The rational design and synthesis of new this compound analogues are pivotal for enhancing their desired molecular functions. This involves a deep understanding of structure-activity relationships, where modifications to the core scaffold can lead to improved potency and selectivity. Synthetic strategies are continuously being refined to allow for the efficient creation of diverse derivatives.
Several synthetic methods have been developed for the dibenzo[b,f]oxepine scaffold, including:
Ullmann-type coupling followed by ring-closing metathesis. researchgate.net
Intramolecular McMurry reactions. researchgate.net
A one-pot cascade reaction involving intermolecular nucleophilic aromatic substitution and intramolecular Knoevenagel condensation. researchgate.net
Palladium-catalyzed Sonogashira coupling followed by iron-catalyzed alkyne-aldehyde metathesis. researchgate.net
Recent research has focused on creating hybrid molecules, such as connecting dibenzo[b,f]oxepine derivatives with fluoroazobenzenes to create photoswitches for potential use in photopharmacology. mdpi.com The introduction of various functional groups, such as methoxy (B1213986) or amino groups, has been shown to influence the biological activity of these compounds. nih.govresearchgate.net For instance, the introduction of electron-donating groups like hydroxy, methoxy, or acetyloxy has shown a positive effect on the anticancer activity of some dibenzo[b,f]oxepine derivatives. nih.gov
Table 1: Examples of Synthesized Dibenzo[b,f]oxepine Derivatives and their Characteristics
| Compound ID | Substituent(s) | Observed Properties/Potential Applications | Reference(s) |
| 3a | Amine at position 3 | Investigated for anticancer activity | nih.gov |
| 3b | Methoxy at position 6, Amine at position 3 | Investigated for anticancer activity | researchgate.net |
| 3c | Methoxy at position 7, Amine at position 3 | Investigated for anticancer activity | researchgate.net |
| 3h | Specific amine derivative | Showed promising anticancer effects | nih.govresearchgate.net |
| 4f | Azo-hybrid | Photoswitchable properties | mdpi.com |
| 4g | Azo-hybrid with fluorine | Photoswitchable properties | mdpi.com |
Integration of Machine Learning and AI for Predictive Modeling of Compound Behavior
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel this compound analogues. These computational tools can analyze vast datasets to predict the biological activities, and potential off-target effects of new compounds before they are synthesized.
Computational methods like Density Functional Theory (DFT) are already being employed to analyze the geometry and electronic properties of dibenzo[b,f]oxepine derivatives. researchgate.netmdpi.com For instance, DFT calculations have been used to determine the geometry of E/Z isomers of azo-dibenzo[b,f]oxepine hybrids and to calculate their HOMO-LUMO gaps. mdpi.com Molecular docking studies are also crucial for predicting how these compounds will interact with biological targets. nih.gov By simulating the binding of ligands to protein active sites, researchers can estimate the binding affinity and identify key interactions. nih.gov This approach has been used to investigate the interaction of dibenzo[b,f]oxepine derivatives with the colchicine (B1669291) binding site of tubulin. mdpi.commdpi.com
The combination of experimental data with computational modeling provides a powerful platform for understanding molecular recognition processes and accelerating the design of more effective therapeutic agents. nih.gov
Exploration of Undiscovered Molecular Targets and Novel Binding Mechanisms
While some molecular targets of dibenzo[b,f]oxepine derivatives are known, there is a vast, unexplored landscape of potential biological interactions. A significant area of current research is the investigation of these compounds as tubulin polymerization inhibitors that bind to the colchicine site. nih.govmdpi.commdpi.com The cytotoxic effects of certain stilbene (B7821643) and dibenzo[b,f]oxepine derivatives have been linked to their ability to target tubulin and disrupt microtubule formation. nih.gov
Future research will likely focus on identifying new protein targets and elucidating the precise molecular mechanisms through which this compound and its analogues exert their effects. This exploration could reveal novel therapeutic applications for these compounds in a variety of diseases. The dibenzo[b,f]oxepine scaffold itself is recognized as a valuable framework in medicinal chemistry due to the diverse biological properties exhibited by its derivatives, including antipsychotic, antidepressant, and anti-inflammatory activities. nih.govresearchgate.net
Innovations in Light-Responsive Molecular Design for Precision Biological Control
A particularly exciting frontier is the development of light-responsive dibenzo[b,f]oxepine derivatives for applications in photopharmacology. mdpi.commdpi.com This field aims to create drugs that can be activated or deactivated with light, offering a high degree of spatiotemporal control over their biological activity. mdpi.com
By incorporating photoswitchable moieties, such as an azo bond, into the dibenzo[b,f]oxepine skeleton, researchers have created molecules that can be controlled using visible light. mdpi.com For example, azo-dibenzo[b,f]oxepine derivatives have been synthesized that can be switched between their E and Z isomers using specific wavelengths of light. mdpi.com This technology holds the potential for targeted therapies where a drug is only active at the site of illumination, thereby minimizing side effects. mdpi.com The Z-isomers of some azo-dibenzo[b,f]oxepine derivatives are anticipated to be particularly effective for tumor chemotherapy due to their structural similarity to potent microtubule inhibitors. mdpi.com
Table 2: Research Findings on Light-Responsive Dibenzo[b,f]oxepine Derivatives
| Derivative Type | Key Feature | Wavelength for Photocontrol | Potential Application | Reference(s) |
| Azo-dibenzo[b,f]oxepine | Azo moiety | 410 nm, 465 nm | Photopharmacology, Cancer Chemotherapy | mdpi.com |
| Dibenzo[b,f]oxepine-fluoroazobenzene hybrids | Azo bond and fluorine substitution | Visible light | Photopharmacology | mdpi.com |
Development of Advanced Methodologies for In Situ Characterization of Molecular Interactions
To fully understand the therapeutic potential of this compound derivatives, it is crucial to develop and apply advanced methodologies for characterizing their interactions with biological targets in real-time and within a cellular context. While current research utilizes techniques like molecular docking and immunofluorescence to infer these interactions, future advancements will provide a more dynamic and detailed picture.
Techniques that allow for the in situ visualization and quantification of drug-target engagement will be invaluable. This could include the use of advanced microscopy techniques, biosensors, and other biophysical methods to study the binding kinetics and conformational changes that occur upon interaction. Such detailed information will be instrumental in refining the design of next-generation this compound-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
